molecular formula C21H14FN3O4 B10931268 Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10931268
M. Wt: 391.4 g/mol
InChI Key: RXXWSGLHNKFOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-fluoroaniline, and appropriate pyrazole derivatives. The synthesis may involve:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step usually involves cyclization reactions under acidic or basic conditions.

    Introduction of the benzodioxole and fluorophenyl groups: These groups are typically introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components make it suitable for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific combination of functional groups and structural features. The presence of both benzodioxole and fluorophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, provides unique electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C21H14FN3O4

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H14FN3O4/c1-27-21(26)17-9-15(13-4-7-18-19(8-13)29-11-28-18)23-20-10-16(24-25(17)20)12-2-5-14(22)6-3-12/h2-10H,11H2,1H3

InChI Key

RXXWSGLHNKFOEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.